molecular formula C19H26N4O2 B7542382 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide

Cat. No. B7542382
M. Wt: 342.4 g/mol
InChI Key: YBFWJVFZCJATKR-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. MP-10 has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

MP-10 acts as a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor. It has also been shown to have affinity for the serotonin 5-HT1A receptor. MP-10's mechanism of action involves modulating the activity of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects
MP-10 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in the mesolimbic reward pathway. MP-10 has also been shown to decrease the activity of the prefrontal cortex, which is involved in cognitive processes such as decision-making and impulse control.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for lab experiments. It has high selectivity for dopamine D3 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. MP-10 also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, MP-10 also has some limitations for lab experiments. It has poor water solubility, which can make it challenging to administer in certain experimental settings. Additionally, MP-10 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MP-10. One potential avenue is to further investigate its potential therapeutic effects in neurological and psychiatric disorders. Another area of interest is to explore the potential use of MP-10 as a tool for studying the role of dopamine D3 receptors in addiction and substance abuse disorders. Additionally, further research is needed to better understand the off-target effects of MP-10 and to develop more selective compounds for studying dopamine D3 receptors.

Synthesis Methods

MP-10 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process starts with the reaction of 2-methoxyphenylacetonitrile with piperidine in the presence of sodium methoxide to form N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide. This intermediate is then reacted with 1-methyl-4-piperidone in the presence of sodium hydride and dimethylformamide to form MP-10. The final product is purified through crystallization and recrystallization processes.

Scientific Research Applications

MP-10 has been used in various scientific research studies due to its potential therapeutic properties. It has been studied for its efficacy in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. MP-10 has also been shown to have potential antipsychotic effects, making it a promising candidate for the treatment of schizophrenia. Additionally, MP-10 has been studied for its potential use in the treatment of addiction and substance abuse disorders.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-22-14-15(13-20-22)7-8-19(24)21-16-9-11-23(12-10-16)17-5-3-4-6-18(17)25-2/h3-6,13-14,16H,7-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFWJVFZCJATKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide

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